

# EN219: A Covalent Ligand Targeting the RNF114 E3 Ubiquitin Ligase

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EN219

Cat. No.: B15574252

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**EN219** is a synthetic, cell-permeable chloroacetamide compound that acts as a moderately selective covalent inhibitor of the E3 ubiquitin ligase RNF114. By covalently binding to a key cysteine residue in RNF114, **EN219** effectively inhibits its ubiquitin ligase activity, leading to the stabilization of substrate proteins such as the cell cycle inhibitor p21. This activity makes **EN219** a valuable tool for studying the biological roles of RNF114 and a potential starting point for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **EN219**, along with detailed experimental protocols and data.

## Chemical Properties and Structure

**EN219** is a white to beige powder with the empirical formula  $C_{17}H_{13}Br_2ClN_2O$ .<sup>[1]</sup> Its chemical structure is characterized by a chloroacetamide functional group, which is responsible for its covalent interaction with its target protein.

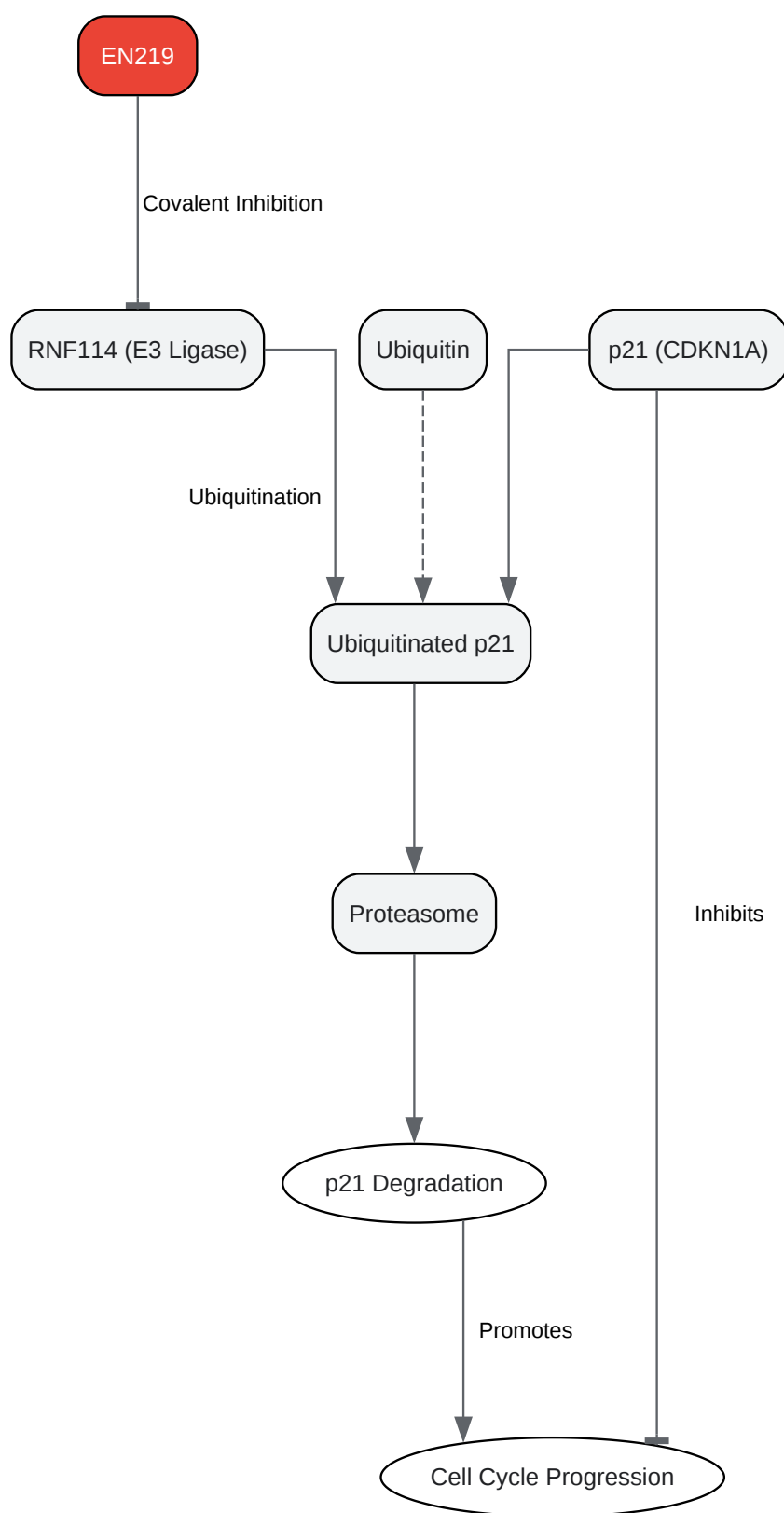
Property	Value	Reference
IUPAC Name	1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-chloroethanone	[1]
CAS Number	380351-29-1	[1]
Molecular Formula	C <sub>17</sub> H <sub>13</sub> Br <sub>2</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	456.56 g/mol	[1]
Physical Form	Powder	[1]
Color	White to beige	[1]
Solubility	DMSO: 2 mg/mL	[1]
Storage Temperature	2-8°C	[1]
SMILES String	<chem>Brc1ccc(cc1)C2N(NC(=C2)c3c cc(cc3)Br)C(=O)CCl</chem>	[1]
InChI Key	PREWPJFURADJST- UHFFFAOYSA-N	[1]

## Mechanism of Action

**EN219** functions as a covalent inhibitor of the E3 ubiquitin ligase RNF114. It specifically targets the N-terminal cysteine residue (Cys8) of RNF114. The chloroacetamide "warhead" of **EN219** forms a covalent bond with the thiol group of Cys8, thereby inactivating the enzyme.

The inhibition of RNF114 by **EN219** has a significant impact on cellular processes regulated by this E3 ligase. One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). RNF114 mediates the ubiquitination of p21, targeting it for proteasomal degradation. By inhibiting RNF114, **EN219** prevents the ubiquitination of p21, leading to its accumulation in the cell. This stabilization of p21 can, in turn, induce cell cycle arrest.

## Signaling Pathway of EN219 Action



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**EN219** inhibits RNF114-mediated p21 ubiquitination and degradation.

## Quantitative Data

The inhibitory activity of **EN219** against RNF114 has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration ( $IC_{50}$ ) is a key parameter that indicates the potency of an inhibitor.

Parameter	Value	Assay	Reference
$IC_{50}$ for RNF114	470 nM	Competitive Gel-Based ABPP	

## Representative Dose-Response Curve

While specific graphical data for **EN219**'s dose-response is not publicly available, a typical sigmoidal dose-response curve for an inhibitor like **EN219** would demonstrate increasing inhibition of RNF114 activity with increasing concentrations of the compound. The  $IC_{50}$  value of 470 nM represents the concentration of **EN219** required to achieve 50% inhibition of RNF114 activity in the specified assay.

## Experimental Protocols

The characterization of **EN219** involves several key experimental techniques. Below are detailed methodologies for some of these assays.

### In Vitro Ubiquitination Assay

This assay is used to determine the ability of RNF114 to ubiquitinate a substrate, such as p21, and the inhibitory effect of **EN219** on this process.

Materials:

- Recombinant human E1 activating enzyme
- Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
- Recombinant human RNF114
- Recombinant human p21 (substrate)

- Ubiquitin
- ATP
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT)
- **EN219** (dissolved in DMSO)
- DMSO (vehicle control)
- SDS-PAGE gels
- Western blotting apparatus and reagents
- Anti-p21 antibody
- Anti-ubiquitin antibody

Procedure:

- Prepare the ubiquitination reaction mixture by combining the E1 enzyme, E2 enzyme, ubiquitin, and substrate (p21) in the ubiquitination reaction buffer.
- Pre-incubate recombinant RNF114 with either **EN219** (at desired concentrations) or DMSO (vehicle control) for 30 minutes at room temperature.
- Initiate the ubiquitination reaction by adding the RNF114-inhibitor/vehicle mixture and ATP to the reaction mixture from step 1.
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane for Western blotting.

- Probe the membrane with an anti-p21 antibody to detect ubiquitinated forms of p21 (which will appear as a ladder of higher molecular weight bands) and with an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains.
- Analyze the results to compare the extent of p21 ubiquitination in the presence and absence of **EN219**. A reduction in the intensity of the high-molecular-weight p21 bands in the **EN219**-treated samples indicates inhibition of RNF114 activity.

## Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to assess the covalent binding of **EN219** to RNF114 and to determine its potency ( $IC_{50}$ ).

Materials:

- Recombinant human RNF114
- Cysteine-reactive fluorescent probe (e.g., iodoacetamide-alkyne followed by click chemistry with a fluorescent azide)
- **EN219** (at various concentrations)
- DMSO (vehicle control)
- Reaction buffer (e.g., PBS)
- SDS-PAGE gels
- In-gel fluorescence scanner

Procedure:

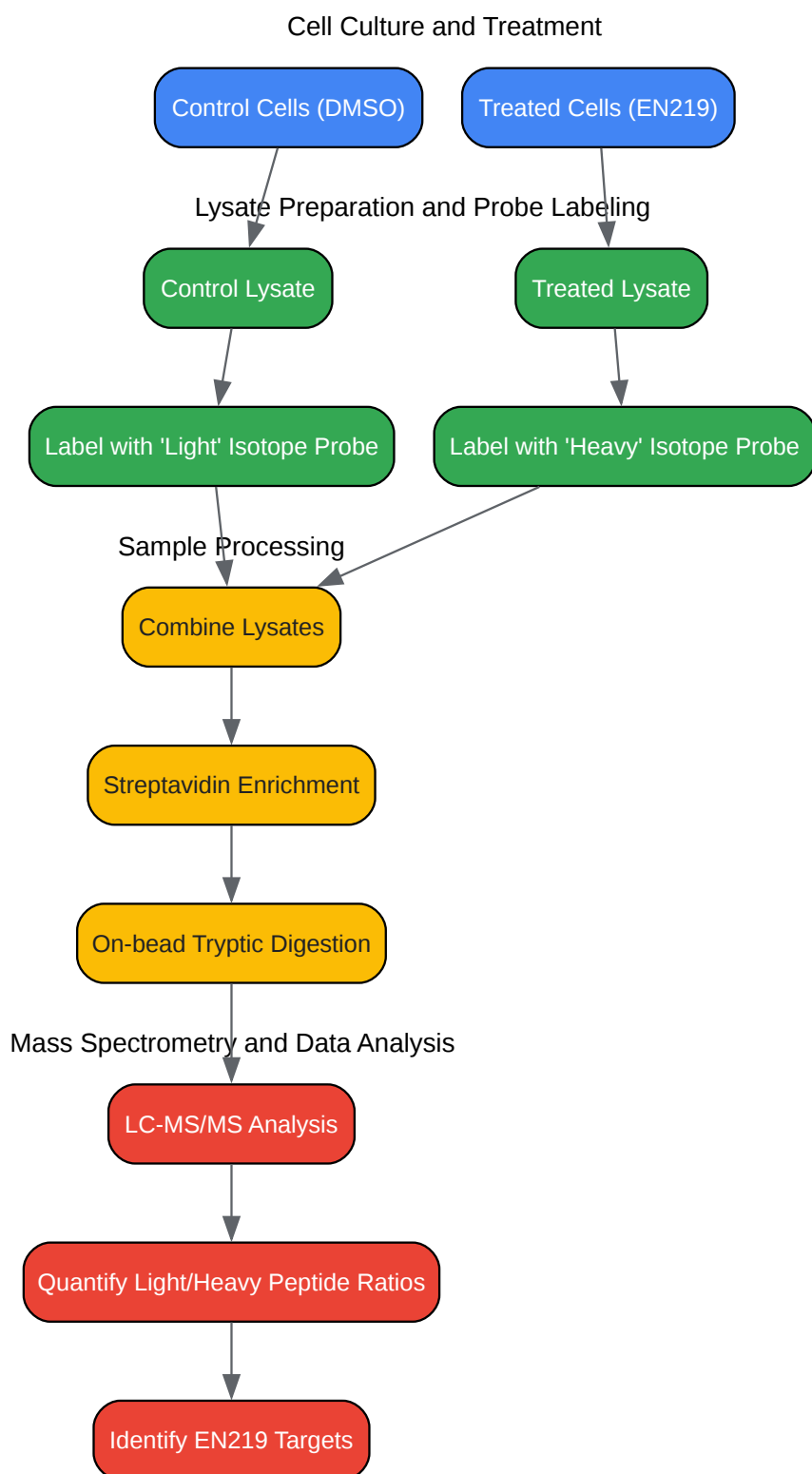
- Pre-incubate recombinant RNF114 with varying concentrations of **EN219** or DMSO for 30 minutes at room temperature.
- Add the cysteine-reactive fluorescent probe to each reaction and incubate for a further 30 minutes at room temperature. The probe will covalently label the reactive cysteines on

RNF114 that are not blocked by **EN219**.

- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled RNF114 using an in-gel fluorescence scanner.
- Quantify the fluorescence intensity of the RNF114 band for each concentration of **EN219**.
- Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the **EN219** concentration to generate a dose-response curve and determine the  $IC_{50}$  value.

## Experimental Workflow: isoTOP-ABPP for Target Identification

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a chemoproteomic strategy used to identify the cellular targets of covalent ligands like **EN219**.



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Workflow for identifying cellular targets of **EN219** using isoTOP-ABPP.



## Applications in Drug Development

The ability of **EN219** to specifically target and inhibit RNF114 makes it a valuable molecule for drug development applications.

- **PROTAC Development:** **EN219** can be used as an E3 ligase recruiter for the development of PROTACs. By linking **EN219** to a ligand that binds to a protein of interest, the resulting PROTAC can bring the target protein into proximity with RNF114, leading to its ubiquitination and subsequent degradation.
- **Tool Compound for Target Validation:** **EN219** serves as a crucial tool for elucidating the biological functions of RNF114. By observing the cellular effects of RNF114 inhibition by **EN219**, researchers can validate RNF114 as a potential therapeutic target for various diseases.

## Conclusion

**EN219** is a well-characterized covalent inhibitor of the E3 ubiquitin ligase RNF114. Its defined chemical structure, mechanism of action, and quantifiable inhibitory activity make it an indispensable tool for researchers in chemical biology and drug discovery. The detailed experimental protocols provided in this guide offer a framework for further investigation into the roles of RNF114 and the potential therapeutic applications of its inhibitors. The continued study of **EN219** and similar compounds holds promise for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

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## References

- 1. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [[rndsystems.com](https://rndsystems.com)]
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